1-(Benzyloxy)-2-(2-phenylethyl)benzene

Description

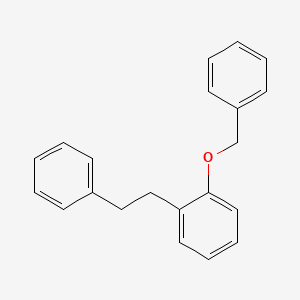

1-(Benzyloxy)-2-(2-phenylethyl)benzene is a substituted aromatic compound characterized by a benzene ring bearing two functional groups: a benzyloxy (-OCH₂C₆H₅) substituent at the 1-position and a 2-phenylethyl (-CH₂CH₂C₆H₅) group at the 2-position. This structure combines hydrophobic aromatic moieties with moderate polarity due to the ether linkage, making it relevant in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or specialty materials.

Properties

Molecular Formula |

C21H20O |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-(2-phenylethyl)-2-phenylmethoxybenzene |

InChI |

InChI=1S/C21H20O/c1-3-9-18(10-4-1)15-16-20-13-7-8-14-21(20)22-17-19-11-5-2-6-12-19/h1-14H,15-17H2 |

InChI Key |

BMTUNIXXDMVUOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2OCC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 1-(Benzyloxy)-2-bromo-4-t-butylbenzene (CAS 52458-11-4)

- Structure : Features a bulky tert-butyl group at the 4-position and a bromine atom at the 2-position.

- Comparison : The tert-butyl group introduces significant steric hindrance, reducing reactivity in electrophilic substitution reactions compared to the unhindered 2-phenylethyl group in the target compound. Bromine’s electron-withdrawing nature also deactivates the ring, directing further substitutions to meta/para positions, whereas the 2-phenylethyl group in the target compound may exhibit weaker electronic effects .

(b) 2-(Benzyloxy)-1-iodo-4-methylbenzene (CAS 2177251-57-7)

- Structure : Contains an iodine atom (strong leaving group) at the 1-position and a methyl group at the 4-position.

- The methyl group provides mild electron-donating effects, slightly activating the ring compared to the phenylethyl group’s neutral or weakly donating nature .

Functional Group Variations

(a) 1-(Benzyloxy)-2-(bromomethyl)benzene (CAS 103633-30-3)

- Structure : A bromomethyl (-CH₂Br) group replaces the 2-phenylethyl chain.

- Comparison : The bromomethyl group enables alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the 2-phenylethyl group in the target compound is less reactive, favoring stability in harsh conditions. The molecular weight (MW) of the brominated derivative (275.16 g/mol) is lower than the target compound’s estimated MW (~300 g/mol) .

(b) Benzene, 1-(2-phenylethyl)-2-(1-propenyl)- (CAS 115757-33-0 and 115757-34-1)

- Structure : Replaces the benzyloxy group with a propenyl (-CH₂CH=CH₂) substituent.

- Comparison : The propenyl group introduces unsaturation, enabling Diels-Alder or hydrogenation reactions absent in the target compound. The absence of the benzyloxy group reduces polarity, lowering solubility in polar solvents .

Halogenated Derivatives

(a) 1-Bromo-2-((4-fluorobenzyl)oxy)benzene (CAS 494772-43-9)

- Structure : A 4-fluorobenzyloxy group replaces the standard benzyloxy moiety.

- This contrasts with the target compound’s unfluorinated benzyloxy group, which may be more prone to cleavage under acidic conditions .

(b) 1-(Benzyloxy)-2,4-difluorobenzene

- Structure : Fluorine atoms at the 2- and 4-positions.

- Comparison : The difluoro substitution creates a highly electron-deficient ring, favoring nucleophilic attack over electrophilic substitution. This contrasts with the target compound’s electronically neutral 2-phenylethyl substituent .

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.